molecular formula C16H17ClN2O3 B4956393 N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide

Cat. No.: B4956393
M. Wt: 320.77 g/mol
InChI Key: GBJQXEGLVYPRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 4-methoxyphenol.

    Formation of Intermediate: The 4-methoxyphenol undergoes a reaction with butanoyl chloride to form 4-methoxyphenoxybutanoyl chloride.

    Coupling Reaction: The intermediate is then reacted with 5-chloropyridine in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide can be compared with similar compounds such as:

    N-(5-chloropyridin-2-yl)-2-(4-hydroxyphenoxy)butanamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-(5-chloropyridin-2-yl)-2-(4-ethoxyphenoxy)butanamide: The ethoxy group may confer different solubility and pharmacokinetic properties compared to the methoxy group.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-14(22-13-7-5-12(21-2)6-8-13)16(20)19-15-9-4-11(17)10-18-15/h4-10,14H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQXEGLVYPRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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